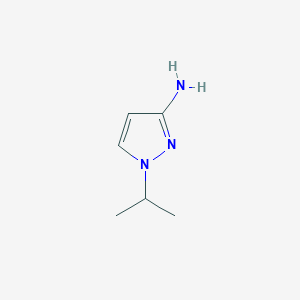

1-isopropyl-1H-pyrazol-3-amine

CAS No.: 857267-04-0

Cat. No.: VC2081361

Molecular Formula: C6H11N3

Molecular Weight: 125.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 857267-04-0 |

|---|---|

| Molecular Formula | C6H11N3 |

| Molecular Weight | 125.17 g/mol |

| IUPAC Name | 1-propan-2-ylpyrazol-3-amine |

| Standard InChI | InChI=1S/C6H11N3/c1-5(2)9-4-3-6(7)8-9/h3-5H,1-2H3,(H2,7,8) |

| Standard InChI Key | MECWXEINLHIGIW-UHFFFAOYSA-N |

| SMILES | CC(C)N1C=CC(=N1)N |

| Canonical SMILES | CC(C)N1C=CC(=N1)N |

Introduction

1-Isopropyl-1H-pyrazol-3-amine, also known as 1-(propan-2-yl)-1H-pyrazol-3-amine, is a heterocyclic organic compound with the molecular formula C6H11N3 and CAS number 857267-04-0. This compound is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms. It is used as a building block in the synthesis of other compounds and as a reagent in various chemical reactions .

Chemical Hazards

The compound poses several hazards, as classified by the GHS (Globally Harmonized System of Classification and Labelling of Chemicals):

| Hazard Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H314 | Causes severe skin burns and eye damage |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautions include avoiding ingestion, skin contact, and inhalation. Protective measures such as gloves, goggles, and a mask should be used when handling this compound .

Synthesis and Applications

1-Isopropyl-1H-pyrazol-3-amine is synthesized through various methods involving the formation of the pyrazole ring and subsequent substitution reactions. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals and other fine chemicals .

Biological Activity

Derivatives of 1-isopropyl-1H-pyrazol-3-amine, such as N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-3-amine, have shown significant biological activity. These compounds are being explored for their potential in drug discovery due to their interactions with specific molecular targets, which may involve enzyme inhibition and receptor binding.

Research Findings

Recent research has highlighted the potential of compounds related to 1-isopropyl-1H-pyrazol-3-amine in therapeutic applications. For instance, compounds with NLRP3 inhibitory activity are being developed for the treatment of inflammatory disorders. NLRP3 is a component of the inflammasome, which plays a crucial role in the activation of pro-inflammatory cytokines like IL-1β and IL-18 .

NLRP3 Inhibition

NLRP3 inhibitors are of interest due to their potential to treat conditions where inflammation is a key factor. These inhibitors can modulate the activity of the inflammasome, thereby reducing the production of pro-inflammatory cytokines. This approach is seen as promising for managing diseases where current treatments, such as IL-1 biologics, have limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume